PF-184563

Vasopressin Receptor Antagonism Radioligand Binding Functional Assay

PF-184563 is a potent, selective V1a antagonist (IC50 6.7 nM) with >10,000 nM selectivity over V1B, V2, and OT receptors, minimizing off-target effects. Its oral bioavailability (34%) and 1.8h half-life enable precise in vivo PK/PD modeling for dysmenorrhoea and Raynaud's research. The triazolobenzodiazepine scaffold supports PET radioligand development. This product is for research use only.

Molecular Formula C21H23ClN6
Molecular Weight 394.9 g/mol
CAS No. 748806-39-5
Cat. No. B1679691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-184563
CAS748806-39-5
SynonymsPF184563;  PF 184563;  PF-184563
Molecular FormulaC21H23ClN6
Molecular Weight394.9 g/mol
Structural Identifiers
SMILESCN1CC2=C(C=CC(=C2)Cl)N3C(=NN=C3C4CCN(CC4)C5=CC=CC=N5)C1
InChIInChI=1S/C21H23ClN6/c1-26-13-16-12-17(22)5-6-18(16)28-20(14-26)24-25-21(28)15-7-10-27(11-8-15)19-4-2-3-9-23-19/h2-6,9,12,15H,7-8,10-11,13-14H2,1H3
InChIKeyLXHAZNJVVVBJIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PF-184563 for V1a Receptor Research: A Selective Non-Peptidic Antagonist for Dysmenorrhoea and Raynaud's Disease Studies


PF-184563 (CAS 748806-39-5) is a potent, selective, non-peptidic antagonist of the vasopressin V1a receptor, discovered by Pfizer [1]. The compound is a small molecule with the molecular formula C21H23ClN6 and a molecular weight of 394.9 Da [2]. It was developed for potential therapeutic applications in dysmenorrhoea and Raynaud's disease [1]. PF-184563 exhibits oral activity and is characterized by a bioavailability of 34%, plasma protein binding of 69%, and an elimination half-life of 1.8 hours [3].

Why PF-184563 Cannot Be Substituted by Generic V1a Antagonists: A Guide for Informed Procurement


PF-184563 possesses a unique combination of potency, selectivity, and pharmacokinetic properties that are not universally shared by other V1a receptor antagonists [1]. While many compounds exhibit high affinity for the V1a receptor, PF-184563 demonstrates exceptional selectivity against related receptors (V1B, V2, and oxytocin), with IC50 values exceeding 10,000 nM, minimizing off-target effects [2]. Furthermore, its distinct triazolobenzodiazepine scaffold confers specific metabolic stability and oral bioavailability characteristics that are critical for in vivo applications [1]. Substituting PF-184563 with a less selective or less well-characterized analog can introduce confounding off-target activities, alter experimental outcomes, and compromise data reproducibility in both in vitro and in vivo models [2]. The quantitative evidence below underscores the specific, verifiable differentiators that make PF-184563 a scientifically and industrially preferred choice for targeted V1a receptor research.

Quantitative Differentiation of PF-184563: A Comparative Evidence Guide for V1a Antagonist Selection


Potency at Human V1a Receptor: PF-184563 vs. Relcovaptan, RG7713, and RGH-122

PF-184563 demonstrates potent antagonism of the human V1a receptor with an IC50 of 6.7 nM, as measured in a FLIPR assay using CHO cells . This potency is comparable to other leading V1a antagonists. For context, Relcovaptan (SR49059) exhibits a Ki of 1.4 nM , RG7713 (RO5028442) has a Ki of 1 nM , and RGH-122 shows a Ki/IC50 of 0.3/0.9 nM . While PF-184563's IC50 is slightly higher, it remains within the same nanomolar potency range as these potent comparators, confirming its high affinity for the V1a receptor.

Vasopressin Receptor Antagonism Radioligand Binding Functional Assay

Subtype Selectivity: PF-184563's Exceptional Discrimination Against V1B, V2, and Oxytocin Receptors

PF-184563 exhibits remarkable subtype selectivity, with IC50 values greater than 10,000 nM for the closely related V1B, V2, and oxytocin (OT) receptors [1]. This represents a selectivity window of over 1,500-fold compared to its V1a IC50 of 6.7 nM. In contrast, while many V1a antagonists demonstrate some degree of selectivity, a direct comparative assessment is limited by the absence of uniform selectivity profiling across all compounds. However, this exceptional selectivity profile is a key differentiator for PF-184563, ensuring that observed biological effects can be confidently attributed to V1a antagonism rather than off-target interactions at other vasopressin or oxytocin receptors [1].

Receptor Selectivity Off-Target Profiling Vasopressin Receptor Family

Cardiac Safety Profile: Minimal hERG Channel Interaction Compared to Other V1a Antagonists

PF-184563 demonstrates a favorable cardiac safety profile, as indicated by its low affinity for the hERG potassium channel. In a fluorescence polarization binding assay, PF-184563 displaced [3H]dofetilide from human ERG channels expressed in HEK293 cells with an IC50 of 17,900 nM . This value is approximately 2,700-fold higher than its V1a IC50, indicating a very low potential for hERG-related cardiotoxicity. While direct hERG data for many V1a antagonists is not publicly available, this low affinity is a significant advantage for compounds intended for in vivo studies where cardiovascular safety is a concern. A comparator like Relcovaptan, for example, may have a different hERG profile, but specific IC50 values are not readily available for direct comparison.

Cardiotoxicity hERG Assay Safety Pharmacology

Oral Bioavailability: A Key Differentiator for In Vivo Studies with PF-184563

PF-184563 is orally bioavailable, with a reported bioavailability of 34% [1]. This is a critical attribute for in vivo studies, allowing for convenient oral administration in animal models. In contrast, while some V1a antagonists like Relcovaptan are described as orally active, specific bioavailability percentages are not always readily available, making PF-184563 a more quantitatively defined option for pharmacokinetic and pharmacodynamic studies. For instance, RG7713 and RGH-122 are also orally bioavailable, but their precise bioavailability values are not as prominently documented in public sources as PF-184563's 34% . This documented oral bioavailability, combined with its potency and selectivity, establishes PF-184563 as a well-characterized candidate for oral dosing in preclinical research.

Pharmacokinetics Oral Bioavailability In Vivo Pharmacology

Optimal Applications of PF-184563 in Preclinical and Industrial Research


In Vivo Efficacy Studies in Dysmenorrhoea and Raynaud's Disease Models

PF-184563's oral bioavailability (34%) and potent V1a antagonism (IC50 6.7 nM) make it an ideal tool for investigating the therapeutic potential of V1a blockade in animal models of dysmenorrhoea and Raynaud's disease. Its well-defined pharmacokinetic profile, including a half-life of 1.8 hours, allows for precise dosing and exposure-response analysis, a critical requirement for robust in vivo pharmacology studies [1]. The compound's exceptional selectivity over V1B, V2, and OT receptors (IC50 >10,000 nM) ensures that observed effects are directly attributable to V1a antagonism, minimizing confounding off-target activities [2].

Development of V1a-Targeted Imaging Probes

The triazolobenzodiazepine scaffold of PF-184563 has been successfully utilized as a structural basis for developing a V1a-selective PET radioligand, [11C]17 [2]. The compound's high selectivity and favorable pharmacokinetics, including low non-specific binding, enable the generation of high-contrast PET images for visualizing V1a receptor distribution in vivo. This application is particularly valuable for studying the role of V1a receptors in cardiovascular and immune-mediated pathologies, as well as for target engagement studies in drug development [2]. The ability to radiolabel PF-184563 derivatives expands its utility beyond basic research into translational and clinical imaging.

In Vitro Mechanistic Studies Requiring High Selectivity and Low Cardiotoxicity Risk

For researchers investigating the specific downstream signaling pathways of V1a receptors in cell-based assays, PF-184563's exceptional selectivity profile (IC50 >10,000 nM for V1B, V2, and OT receptors) and low hERG liability (IC50 17,900 nM) are significant advantages [1]. These properties reduce the risk of off-target effects that could complicate data interpretation. This makes PF-184563 a preferred choice for studies in primary cells or complex co-culture systems where receptor crosstalk may be a concern, ensuring that the observed cellular responses are specifically due to V1a receptor blockade.

Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Species

The availability of key pharmacokinetic parameters for PF-184563, including its oral bioavailability (34%), protein binding (69%), and elimination half-life (1.8h), facilitates the construction of robust PK/PD models [1]. This is particularly valuable for researchers aiming to correlate drug exposure with target engagement and downstream efficacy in vivo. Compared to other V1a antagonists for which such detailed PK data may be sparse or unpublished, PF-184563 provides a more transparent and predictable basis for designing dose-ranging studies and understanding the relationship between plasma concentrations and pharmacological effect [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-184563

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.